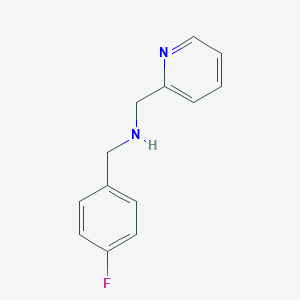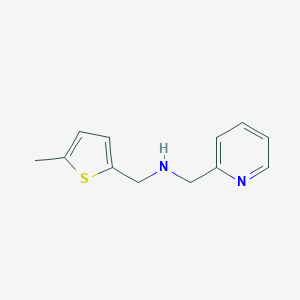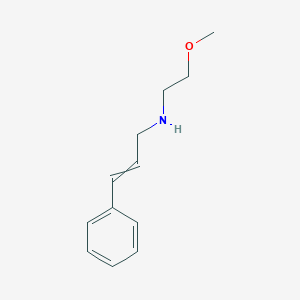![molecular formula C12H17N5O3 B499313 1-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]tetrazol-5-amine CAS No. 876897-98-2](/img/structure/B499313.png)
1-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]tetrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]tetrazol-5-amine is a synthetic organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]tetrazol-5-amine typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Alkylation: The tetrazole intermediate is then alkylated using methyl iodide to introduce the methyl group at the nitrogen atom.
Benzylation: The final step involves the benzylation of the tetrazole derivative with 2,4,5-trimethoxybenzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]tetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the tetrazole ring or the benzyl group.
Reduction: Reduced forms of the tetrazole ring or the benzyl group.
Substitution: Substituted derivatives at the benzyl position.
Wissenschaftliche Forschungsanwendungen
1-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]tetrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]tetrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-methyl-N-(2,4,5-trimethoxyphenyl)-1H-tetrazol-5-amine
- 1-methyl-N-(2,4-dimethoxybenzyl)-1H-tetrazol-5-amine
- 1-methyl-N-(3,4,5-trimethoxybenzyl)-1H-tetrazol-5-amine
Uniqueness
1-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]tetrazol-5-amine is unique due to the presence of the 2,4,5-trimethoxybenzyl group, which imparts specific steric and electronic properties
Eigenschaften
CAS-Nummer |
876897-98-2 |
|---|---|
Molekularformel |
C12H17N5O3 |
Molekulargewicht |
279.3g/mol |
IUPAC-Name |
1-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]tetrazol-5-amine |
InChI |
InChI=1S/C12H17N5O3/c1-17-12(14-15-16-17)13-7-8-5-10(19-3)11(20-4)6-9(8)18-2/h5-6H,7H2,1-4H3,(H,13,14,16) |
InChI-Schlüssel |
ACLYFQMNTMHFHL-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)NCC2=CC(=C(C=C2OC)OC)OC |
Kanonische SMILES |
CN1C(=NN=N1)NCC2=CC(=C(C=C2OC)OC)OC |
Löslichkeit |
35.9 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methoxy-N-[(2-methoxynaphthalen-1-yl)methyl]ethanamine](/img/structure/B499230.png)
![N-[4-(allyloxy)-3-methoxybenzyl]-N-cyclopropylamine](/img/structure/B499233.png)
![N-methyl-N'-[4-(prop-2-en-1-yloxy)benzyl]propane-1,3-diamine](/img/structure/B499234.png)
![N,N-diethyl-N'-[(3-methylthiophen-2-yl)methyl]ethane-1,2-diamine](/img/structure/B499235.png)
![1-Phenyl-2-[(4-pyridinylmethyl)amino]ethanol](/img/structure/B499237.png)


![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-(2-pyridinylmethyl)amine](/img/structure/B499243.png)
![N-[4-(allyloxy)benzyl]-N-cyclopropylamine](/img/structure/B499244.png)

![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine](/img/structure/B499249.png)
![2-[2-Bromo-4-({[2-(dimethylamino)ethyl]amino}methyl)-6-methoxyphenoxy]acetamide](/img/structure/B499251.png)
![2-[2-Chloro-6-methoxy-4-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B499252.png)
![2-{[2-({[2-(Benzyloxy)-1-naphthyl]methyl}amino)ethyl]amino}ethanol](/img/structure/B499253.png)
